6-(3,5-Dichlorophenyl)picolinic acid 6-(3,5-Dichlorophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 863704-29-4
VCID: VC11690154
InChI: InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol

6-(3,5-Dichlorophenyl)picolinic acid

CAS No.: 863704-29-4

Cat. No.: VC11690154

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-Dichlorophenyl)picolinic acid - 863704-29-4

Specification

CAS No. 863704-29-4
Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
IUPAC Name 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Standard InChI Key GFUNWOQIZHCYOD-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(3,5-Dichlorophenyl)picolinic acid consists of a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a 3,5-dichlorophenyl group. The molecular formula is C12H7Cl2NO2\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}_{2}, with a molecular weight of 272.10 g/mol . The dichlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological activity, as seen in structurally related herbicides like picloram .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H7Cl2NO2\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}_{2}
Molecular Weight272.10 g/mol
CAS Number1261980-57-7
Hazard StatementsH302, H315, H319, H335 (harmful if swallowed; skin/eye irritant; respiratory irritant)

Spectral Characteristics

While experimental data on spectral properties (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds exhibit diagnostic peaks consistent with aromatic protons (6.8–8.2 ppm in 1H^1\text{H}-NMR), carboxylic acid protons (~12–13 ppm), and chlorine substituents . Computational modeling could predict vibrational modes for the dichlorophenyl and carboxylate groups.

Synthetic Methodologies

Challenges in Synthesis

Key hurdles include:

  • Regioselective introduction of the dichlorophenyl group at the 6-position of picolinic acid.

  • Minimizing dehalogenation side reactions during electrolytic steps .

  • Achieving high purity for agrochemical applications, as impurities may affect herbicidal efficacy .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

Molecular docking studies on AFB5 receptors reveal that:

  • The carboxylic acid group forms hydrogen bonds with Arg449 and Val485 .

  • Chlorine atoms at meta positions (3,5-) could stabilize receptor-ligand interactions through hydrophobic contacts .

  • Pyridine ring planarity is critical for binding, suggesting that the dichlorophenyl group must adopt a conformation that minimizes steric clash .

Exposure RoutePrecautionary Measures
InhalationUse fume hood or respiratory protection
Skin ContactWear nitrile gloves and lab coat
Eye ContactSafety goggles required

Environmental Considerations

No ecotoxicity data is available, but chlorinated aromatics generally exhibit persistence in soil. Degradation studies on similar compounds show half-lives of 30–90 days under aerobic conditions .

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing:

  • Ester derivatives (e.g., methyl or ethyl esters) for enhanced foliar uptake.

  • Metal complexes (e.g., potassium salts) for aqueous formulations .

Materials Science

The rigid aromatic structure could facilitate development of:

  • Ligands for catalytic systems.

  • Monomers in high-performance polymers.

Future Research Directions

Bioactivity Screening

Priority areas include:

  • Arabidopsis root elongation assays to assess auxin-like activity .

  • Field trials against resistant weed species (e.g., Amaranthus palmeri).

Process Optimization

  • Developing continuous-flow electrolytic synthesis to improve yield .

  • Exploring biocatalytic routes for greener production.

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